molecular formula C19H15N3O2 B5520405 4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione

4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5520405
M. Wt: 317.3 g/mol
InChI Key: ZWLZRTWJVVLRIB-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Antimicrobial Activity

The indole moiety is known for its antimicrobial properties. Schiff bases derived from indole compounds have been studied for their effectiveness against various bacterial and fungal strains. For instance, metal complexes of indole-based ligands have shown significant antimicrobial activity, with some complexes exhibiting higher potency than the parent ligand .

Antioxidant Properties

Indole derivatives have been evaluated for their antioxidant capabilities. The ability to inhibit human LDL oxidation is particularly noteworthy, as it has implications for preventing oxidative stress-related diseases. Studies have shown that metal complexes of indole-based Schiff bases can be more active antioxidants than the parent ligand .

DNA Cleavage

The interaction of indole derivatives with DNA has been a subject of research due to its potential applications in gene therapy and cancer treatment. Indole-based compounds and their metal complexes have been found to cleave pBR322 DNA, which is a crucial step in understanding the mechanism of action for potential therapeutic agents .

Synthesis of Alkaloids

Indole derivatives are prevalent in many natural alkaloids, which possess a wide range of biological activities. The synthesis of indole derivatives is therefore critical for the development of new drugs and treatments. Research has focused on novel methods for constructing indole moieties as part of complex alkaloid structures .

Neuroprotection

Some indole derivatives have shown promise as neuroprotectants. They can prevent neuronal cell death and have potential applications in treating neurodegenerative diseases. For example, certain indole compounds have been found to inhibit GSK-3 isozymes, which play a role in neuronal cell survival .

Anti-Viral Activity

Indole compounds have also been explored for their anti-viral properties. Specific indole derivatives have demonstrated activity against viruses such as the hepatitis C virus (HCV), suggesting potential use in antiviral therapies .

Cancer Treatment

The indole ring is a common feature in many anticancer compounds. Indole derivatives are being investigated for their role in inhibiting the growth of cancer cells. The development of indole-based drugs is an active area of research, with several compounds showing promising results in preclinical studies .

Bioinorganic Chemistry

Indole-based Schiff bases and their metal complexes have significant applications in bioinorganic chemistry. They are used to understand the role of metal ions in biological systems and have implications for the design of metal-based drugs .

properties

IUPAC Name

(4E)-4-[(1-methylindol-3-yl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-21-12-13(15-9-5-6-10-17(15)21)11-16-18(23)20-22(19(16)24)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLZRTWJVVLRIB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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